molecular formula C10H9FN2S B3293482 (2-(4-Fluorophenyl)thiazol-4-yl)methanamine CAS No. 885280-17-1

(2-(4-Fluorophenyl)thiazol-4-yl)methanamine

Cat. No.: B3293482
CAS No.: 885280-17-1
M. Wt: 208.26 g/mol
InChI Key: KXBYBKPFGPHRKC-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)thiazol-4-yl)methanamine ( 885280-17-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C10H9FN2S and a molecular weight of 208.26 , this compound features a thiazole core, a privileged scaffold in pharmaceuticals known for its diverse biological activities . The thiazole ring is present in more than 18 FDA-approved drugs, underscoring its importance in the development of new therapeutic agents . This particular derivative is structurally characterized by a 4-fluorophenyl group at the 2-position of the thiazole ring and a reactive methanamine group at the 4-position. The primary amine functionality makes it a versatile intermediate for further synthetic modifications, such as the creation of amides, ureas, and sulfonamides, which are critical in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds . Its primary research value lies in its role as a key precursor in the design and synthesis of novel bioactive molecules. Structural analogs of this compound, specifically those incorporating a thiazole ring with a flexible ethylamine linker, have demonstrated promising in vitro trypanocidal activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness) . This highlights the potential of this chemical scaffold in the development of treatments for neglected tropical diseases. The compound is provided for research and development purposes only. It is not for diagnostic or therapeutic use and is strictly intended for use by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBYBKPFGPHRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655993
Record name 1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-17-1
Record name 2-(4-Fluorophenyl)-4-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Structural Modifications of 2 4 Fluorophenyl Thiazol 4 Yl Methanamine and Its Analogues

Established Synthetic Pathways for Thiazole (B1198619) Rings

The construction of the 2-(4-Fluorophenyl)thiazole (B3070699) core, the central component of (2-(4-Fluorophenyl)thiazol-4-yl)methanamine, can be achieved through several reliable synthetic methodologies. These methods offer flexibility in starting materials and reaction conditions, allowing for the efficient assembly of the desired heterocyclic system.

Hantzsch Thiazole Synthesis and Variants

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings and represents a primary route to 2,4-disubstituted thiazoles. acs.orgrsc.org This classical method involves the condensation reaction between an α-haloketone and a thioamide. acs.orgrsc.org For the synthesis of the (2-(4-Fluorophenyl)thiazol-4-yl) moiety, this would typically involve the reaction of a 4-fluorothiobenzamide with a suitable 3-halo-1-aminopropan-2-one derivative.

A common variant of this synthesis involves the reaction of 2-bromo-4'-fluoroacetophenone with a thiosemicarbazone, which upon cyclization, yields a 2-hydrazinyl-4-(4-fluorophenyl)thiazole derivative. semanticscholar.orgnih.gov Subsequent modifications can then be performed to achieve the desired methanamine functionality at the 4-position. The Hantzsch synthesis is valued for its operational simplicity and the ready availability of starting materials. acs.org

Condensation Reactions

Beyond the classical Hantzsch synthesis, other condensation strategies are employed to construct the 2-arylthiazole skeleton. One such approach involves the reaction of 2,2'-disulfanediyldianilines with aldehydes under microwave irradiation, catalyzed by sodium sulfide, to produce 2-arylbenzothiazoles. researchgate.net While this method yields a benzothiazole, the underlying principle of forming the thiazole ring through condensation is applicable.

Another relevant condensation method is the reaction of α-haloketones with thiourea (B124793) or thioamides, which is a fundamental step in many thiazole syntheses. tcichemicals.com For instance, fluorenyl-hydrazonothiazole derivatives have been synthesized by the Hantzsch reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds. tcichemicals.com This highlights the versatility of condensation reactions in accommodating various substituents on the thiazole ring.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of 2-arylthiazoles. The Suzuki-Miyaura coupling, in particular, is a highly efficient method for this purpose. libretexts.orgorganic-chemistry.orgmdpi.com This reaction typically involves the coupling of a thiazole boronic acid or ester with an aryl halide, or conversely, an arylboronic acid with a halothiazole. libretexts.org

For the synthesis of the (2-(4-Fluorophenyl)thiazol-4-yl) core, a Suzuki-Miyaura coupling could be envisioned between a 2-halothiazole derivative bearing a protected methanamine at the 4-position and 4-fluorophenylboronic acid. nih.gov This approach offers the advantage of introducing the fluorophenyl group at a late stage in the synthesis, allowing for greater flexibility and convergence. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

Functional Group Derivatization and Scaffold Exploration

Once the core this compound structure is synthesized, its properties can be further refined through derivatization of its key functional groups: the methanamine moiety and the fluorophenyl ring. These modifications allow for the exploration of the chemical space around the core scaffold, enabling the fine-tuning of its biological and physicochemical characteristics.

Modifications at the Methanamine Moiety

The primary amine of the methanamine group is a versatile handle for a variety of chemical transformations. These modifications can introduce new functional groups, alter the basicity of the amine, and extend the molecular framework.

Acylation: The amine can readily react with acylating agents such as acid chlorides or anhydrides to form amides. This transformation is useful for introducing a wide range of substituents and can modulate the hydrogen bonding capacity of the molecule.

Alkylation: N-alkylation of the primary amine can lead to secondary and tertiary amines. This can be achieved through reaction with alkyl halides or via reductive amination. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a particularly effective method for controlled mono- or di-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors and can significantly alter the electronic properties of the molecule.

Reaction TypeReagent ClassFunctional Group IntroducedPotential Impact on Properties
AcylationAcid Chlorides, AnhydridesAmideIntroduces hydrogen bond acceptors/donors, modulates basicity.
AlkylationAlkyl Halides, Aldehydes/Ketones (Reductive Amination)Secondary/Tertiary AmineIncreases steric bulk, alters basicity and lipophilicity.
SulfonylationSulfonyl ChloridesSulfonamideIntroduces strong hydrogen bond acceptor, alters electronic properties.

Substitutions on the Fluorophenyl Ring

Palladium-catalyzed cross-coupling reactions are particularly well-suited for modifying the fluorophenyl ring, especially if a bromo- or iodo-substituted precursor is used. The Suzuki-Miyaura coupling, for example, can be employed to introduce a wide array of aryl or heteroaryl groups. nih.govnih.gov If the starting material is 2-(4-bromophenyl)thiazole, it can be coupled with various boronic acids to generate a library of derivatives with different substituents at the para-position of the phenyl ring.

The following table summarizes some of the possible substitutions on the fluorophenyl ring and the methods to achieve them:

Reaction TypeStarting Material MoietyReagent ClassSubstituent IntroducedReference
Suzuki-Miyaura Coupling4-BromophenylArylboronic acidsAryl, Heteroaryl
Suzuki-Miyaura Coupling4-Fluorophenylboronic acid2-Bromothiazole derivatives2-Thiazolyl nih.govnih.gov
Nucleophilic Aromatic Substitution4-FluorophenylNucleophiles (e.g., amines, alkoxides)Amino, Alkoxy nih.gov

Alterations of the Thiazole Core

The thiazole ring is a cornerstone of the this compound structure, but its modification through the creation of fused heterocyclic systems or its complete replacement with bioisosteric rings offers pathways to novel analogues with potentially enhanced properties.

Fused Heterocyclic Systems

A significant strategy for modifying the thiazole core involves its incorporation into a larger, more rigid fused bicyclic system. This approach can enhance molecular planarity and extend the π-conjugated system, which can influence the molecule's interactions and electronic properties. Two notable examples are the synthesis of thiazolo[5,4-d]thiazoles and thiazolo[5,4-d]pyrimidines.

Thiazolo[5,4-d]thiazoles: This fused system, consisting of two thiazole rings, is known for its high oxidative stability and rigid, planar structure. researchgate.netrsc.org The synthesis of symmetrically substituted derivatives, such as 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole, can be achieved through the condensation of dithiooxamide with an appropriate aldehyde. mdpi.com A one-pot reaction involving the condensation of dithiooxamide with 4-fluorobenzaldehyde, followed by oxidation of the dihydrothiazolo[5,4-d]thiazole intermediate, yields the final fused product. researchgate.net Selenium dioxide has been utilized as an effective oxidizing agent in this transformation, often facilitated by microwave activation. researchgate.net

Thiazolo[5,4-d]pyrimidines: Fusing a pyrimidine ring to the thiazole core creates another important class of derivatives. The synthesis of 7-amino-2-aryl-thiazolo[5,4-d]pyrimidines has been explored extensively. nih.govmdpi.comnih.gov A common synthetic route starts from a substituted 2-aminothiazole precursor. For instance, reacting a 2-aminothiazole derivative with an arylacetyl chloride can lead to the formation of a thiazolo[5,4-d]pyrimidine-5,7-diol intermediate. nih.gov Subsequent chemical transformations can then be used to introduce the desired amine functionality at the 7-position and various substituents at the 5-position, including aryl and heteroaryl groups, via reactions like Suzuki coupling. nih.gov

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to modulate the properties of a lead compound. In the context of this compound, the thiazole ring can be replaced by other five-membered heterocycles to create analogues with different electronic distributions, hydrogen bonding capacities, and metabolic stabilities.

Oxazole Analogues: The replacement of the thiazole ring with an oxazole ring is a common bioisosteric substitution. researchgate.net The synthesis of 2-aminooxazole derivatives often follows a pathway analogous to the Hantzsch thiazole synthesis, using urea or a derivative in place of thiourea. chemmethod.com This substitution of sulfur with oxygen can significantly alter the compound's polarity and lipophilicity. researchgate.net

Oxadiazole and Triazole Analogues: Other heterocycles such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are also employed as thiazole bioisosteres. researchgate.netnih.govunimore.it These rings can mimic the spatial arrangement and electronic properties of the thiazole moiety while offering different metabolic profiles and interaction capabilities. unimore.it The synthesis of these analogues typically involves multi-step sequences starting from different precursors, tailored to the specific heterocycle being constructed. For example, 1,3,4-oxadiazoles can be synthesized by the cyclocondensation of acid hydrazides. nih.gov

Table 1: Comparison of Thiazole Core Alteration Strategies
Modification StrategyResulting Core StructureKey Synthetic PrecursorsPotential Impact on Properties
Ring FusionThiazolo[5,4-d]thiazoleDithiooxamide, Aryl aldehydesIncreased rigidity and planarity, altered electronic properties
Ring FusionThiazolo[5,4-d]pyrimidineSubstituted 2-aminothiazoles, Arylacetyl chloridesIntroduction of new hydrogen bonding sites, modified shape
Bioisosteric ReplacementOxazoleα-Haloketones, UreaIncreased polarity, reduced lipophilicity
Bioisosteric Replacement1,2,4-OxadiazoleAmidoximes, Acyl chloridesAltered hydrogen bonding capacity and metabolic stability

Stereochemical Considerations in Synthetic Route Design

The parent compound, this compound, is achiral. However, the introduction of a stereocenter, typically at the carbon atom bridging the thiazole ring and the amino group (the α-carbon), is a key strategy for exploring the three-dimensional pharmacophore space and potentially improving biological activity and selectivity. This requires stereocontrolled synthetic methods, which can be broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule. This is often achieved using chiral auxiliaries or chiral catalysts.

Use of Chiral Auxiliaries: A reliable method for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The tert-butanesulfinamide methodology, developed by Ellman, is a prominent example. yale.edu For the synthesis of a chiral analogue such as (R)- or (S)-1-(2-(4-fluorophenyl)thiazol-4-yl)ethan-1-amine, the corresponding ketone, 1-(2-(4-fluorophenyl)thiazol-4-yl)ethan-1-one, would be condensed with a chiral tert-butanesulfinamide (e.g., (R)-2-methylpropane-2-sulfinamide) to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, for example with a hydride reagent, and removal of the auxiliary under acidic conditions, yields the desired enantiomerically enriched amine. yale.edu Other chiral auxiliaries, such as oxazolidinones, can also be employed in related strategies. sigmaaldrich.com

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations, including the synthesis of chiral amines. beilstein-journals.orgbeilstein-journals.org For instance, a CPA catalyst could be used to control the stereochemical outcome of the addition of a nucleophile to an imine precursor of the target chiral amine. Another approach is the asymmetric reduction of a prochiral ketone or imine using a chiral catalyst system, such as a transition metal complex with a chiral ligand.

Chiral Resolution of Racemates

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution can be employed to separate them. wikipedia.org This is a widely used technique in pharmaceutical development. ardena.comrsc.org

Formation of Diastereomeric Salts: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid like (+)-tartaric acid or (S)-mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed to yield the pure enantiomer of the amine.

Chiral Chromatography: Another powerful method for separating enantiomers is chiral chromatography. ardena.com In this technique, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. This method can be highly effective for both analytical and preparative-scale separations.

Table 2: Methods for Obtaining Chiral Analogues
MethodPrincipleKey Reagents/ToolsTypical Outcome
Asymmetric Synthesis (Chiral Auxiliary)Temporary covalent bonding of a chiral molecule to direct a diastereoselective reaction.tert-Butanesulfinamide, OxazolidinonesHigh diastereomeric and enantiomeric excess.
Asymmetric Synthesis (Catalytic)Use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity.Chiral Phosphoric Acids, Chiral metal-ligand complexesHigh enantiomeric excess.
Chiral Resolution (Diastereomeric Salts)Separation of diastereomers based on differences in physical properties like solubility.Chiral acids (e.g., Tartaric acid, Mandelic acid)Isolation of one enantiomer; the other may be recovered or racemized.
Chiral Resolution (Chromatography)Differential interaction of enantiomers with a chiral stationary phase.Chiral HPLC columnsSeparation of both enantiomers.

Elucidation of Biological Target Engagement and Cellular Mechanism of Action for 2 4 Fluorophenyl Thiazol 4 Yl Methanamine Derivatives

In Vitro Enzyme Inhibition Studies

The biological activity of (2-(4-Fluorophenyl)thiazol-4-yl)methanamine derivatives has been explored against several enzyme families, revealing a spectrum of inhibitory and modulatory effects. The following subsections detail the research findings for specific enzymatic targets.

Derivatives of the thiazole (B1198619) scaffold have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. While direct studies on this compound are limited, research on structurally related compounds provides insights into their potential MAO inhibitory activity.

For instance, a series of benzofuran–thiazolylhydrazone derivatives, which incorporate a 4-(4-fluorophenyl)thiazole moiety, have been synthesized and evaluated as MAO inhibitors. One of the compounds in this series, 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(4-fluorophenyl)thiazole, demonstrated inhibitory activity against the MAO-A isoenzyme.

Another study on heterocyclic derived conjugated dienones identified compounds with notable inhibitory potentials against both MAO-A and MAO-B. While not direct derivatives of this compound, these findings suggest that the broader class of thiazole-containing compounds can be tailored to achieve potent and selective MAO inhibition. For example, certain thiophene (B33073) derivatives exhibited high selectivity for MAO-B. mdpi.com

Compound ClassEnzyme TargetIC50 (µM)Selectivity
Benzofuran–thiazolylhydrazone derivativeMAO-A0.073 ± 0.003-
Thiophene derivative 1MAO-A3.45 ± 0.07-
Thiophene derivative 2MAO-A3.23 ± 0.24-
Thiophene derivative 3MAO-A3.15 ± 0.10-
Thiophene derivative 4MAO-B0.063 ± 0.001>250
Thiophene derivative 5MAO-B0.036 ± 0.008>250

The anti-inflammatory potential of thiazole derivatives has been linked to their ability to inhibit cyclooxygenase (COX) isoenzymes. Research in this area has explored various thiazole-containing scaffolds as inhibitors of COX-1 and COX-2.

One study focused on 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, indicating that substitutions on both the benzene (B151609) and thiazole rings are favorable for inhibitory activity. nih.gov Specifically, halogen substitutions on the benzene ring and a methyl group on the thiazole ring were found to enhance the inhibitory effect. nih.gov However, specific IC50 values for derivatives of this compound are not available in the reviewed literature.

Another investigation into new thiazole carboxamide derivatives identified compounds with inhibitory activity against both COX-1 and COX-2. For example, one such derivative showed an IC50 of 0.239 µM against COX-1 and 0.191 µM against COX-2.

Compound ClassEnzyme TargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Thiazole Carboxamide Derivative 1COX-10.2391.251
Thiazole Carboxamide Derivative 1COX-20.191
Thiazole Carboxamide Derivative 2COX-20.9582.766

Glutathione S-transferase omega 1 (GSTO1-1) is an enzyme implicated in inflammatory processes and cancer drug resistance. While a direct investigation of this compound derivatives as GSTO1-1 modulators was not found in the reviewed literature, studies on other small molecules have identified potent inhibitors of this enzyme.

For example, a high-throughput screen identified a class of selective and irreversible α-chloroacetamide inhibitors of GSTO1-1. Optimization of these initial hits led to the development of an agent, KT53, which inactivates GSTO1-1 with high potency both in vitro (IC50 = 21 nM) and in situ (IC50 = 35 nM). nih.gov This highlights the potential for discovering potent inhibitors of GSTO1-1, though specific data for the this compound scaffold is currently lacking.

Protein N-terminal methyltransferase 1 (NTMT1) has emerged as a therapeutic target in oncology. A study focusing on the structure-activity relationship of venglustat, a compound sharing the 2-(4-fluorophenyl)thiazole (B3070699) core with the subject of this article, has provided valuable data on NTMT1 inhibition.

This research led to the discovery of GD433, a potent and selective NTMT1 inhibitor with an IC50 of 27 ± 1.1 nM. nih.gov The study also highlighted the importance of the phenyl ring in the interaction with NTMT1, as replacing it with other groups, such as iodide, methylamine, or isopropyl, resulted in a significant reduction in activity. nih.gov

CompoundEnzyme TargetIC50 (nM)
GD433NTMT127 ± 1.1
Venglustat derivative (iodide substitution)NTMT1~100-fold reduced activity
Venglustat derivative (methylamine substitution)NTMT1~100-fold reduced activity
Venglustat derivative (isopropyl substitution)NTMT1>150-fold reduced activity
Venglustat derivative (1-naphthyl substitution)NTMT1~20-fold reduced activity

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. A number of novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives have been synthesized and evaluated for their inhibitory characteristics against human CA isoenzymes I and II (hCA I and hCA II). researchgate.netnih.gov

These compounds exhibited excellent inhibitory effects in the low nanomolar range. For instance, one derivative containing a chlorine atom was found to be the most active against hCA II with a Ki value of 11.80 nM. researchgate.net This suggests that the 2-arylthiazole scaffold is a promising starting point for the development of potent CA inhibitors.

Compound Derivative (Substitution)Enzyme TargetKi (nM)
2-(4-(Aryl)thiazole-2-yl) derivative (unsubstituted)hCA I27.07 - 37.80
2-(4-(Aryl)thiazole-2-yl) derivative (unsubstituted)hCA II11.80 - 25.81
2-(4-(Aryl)thiazole-2-yl) derivative (Chlorine)hCA II11.80 ± 1.78
2-(4-(Aryl)thiazole-2-yl) derivative (Methoxy)hCA II18.96 ± 1.75
2-(4-(Aryl)thiazole-2-yl) derivative (Methoxy)hCA II19.89 ± 5.05
Acetazolamide (Standard)hCA I34.50
Acetazolamide (Standard)hCA II28.93

A search of the available scientific literature did not yield specific studies on the interrogation of other enzymatic pathways by this compound derivatives. Further research is required to explore the broader enzymatic activity profile of this class of compounds.

Cellular Pathway Perturbations (In Vitro)

Anti-angiogenic Activity in Cellular Models

The inhibition of angiogenesis, the formation of new blood vessels, is a critical strategy in cancer therapy. researchgate.net Thiazole-containing compounds have been investigated for their potential to disrupt this process. Studies on pyridinyl-thiazolyl carboxamide derivatives have demonstrated their ability to inhibit key steps in angiogenesis. nih.gov

One key study focused on a series of N-Substituted 2-(4-pyridinyl)thiazole carboxamides, which were evaluated for their inhibitory effects on the colony formation and migration of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro. nih.gov Structural optimization led to the identification of N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (compound 3k) as a potent inhibitor. nih.gov This compound was found to suppress transwell migration and tube formation of endothelial cells. nih.gov Further investigation in ex vivo models, such as the aortic ring spreading assay and the chick embryo chorioallantoic membrane (CAM) model, confirmed its anti-angiogenic properties. researchgate.net The mechanism of action for this class of compounds appears to be linked to the disruption of angiogenesis signaling pathways. researchgate.netnih.gov

While not directly derivatives of this compound, these findings highlight the potential of the broader arylthiazole scaffold in developing novel anti-angiogenic agents. nih.gov Another study on thiadiazole pyridazine (B1198779) compounds also identified potent in vitro and in vivo anti-angiogenesis activities, further underscoring the importance of heterocyclic compounds in this therapeutic area. nih.gov

General Cellular Responsiveness and Viability Studies

Derivatives of the phenylthiazole core structure have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. These studies are crucial for identifying potential anticancer therapeutic agents.

A series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives were synthesized and tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines using the MTT assay. ijcce.ac.irijcce.ac.ir The results indicated that HeLa and U87 cells were more sensitive to these compounds than A549 cells. ijcce.ac.irijcce.ac.ir Compound 8a , featuring an ortho-chlorine moiety on the phenyl ring, was the most potent against HeLa cells, with an IC50 value of 1.3 ± 0.14 µM. ijcce.ac.irijcce.ac.ir Further mechanistic studies showed that some of these compounds could induce cancer cell death through caspase 3 activation, reduction of Mitochondrial Membrane Potential (MMP), and generation of Reactive Oxygen Species (ROS). ijcce.ac.irijcce.ac.ir

Similarly, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity. nih.gov These compounds demonstrated potent activity, particularly against the PC3 (prostate carcinoma) cell line. nih.gov Derivatives containing a nitro moiety (2a-2c ) showed higher cytotoxic effects than those with a methoxy (B1213986) moiety (2d-2f ). nih.gov Specifically, compound 2b (IC50 = 52 µM) and 2c (IC50 = 80 µM) were the most active against the PC3 cell line. nih.gov

Another study on novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives assessed their anticancer activity against a panel of cancer cell lines including Caco-2 (colon), PANC-1 (pancreatic), U-118 MG (glioma), MDA-MB-231 (breast), and SK-MEL-30 (skin melanoma). mdpi.com Most of these compounds led to a reduction in cell viability, with compound 3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one) being a notable inhibitor of tumor cell proliferation. mdpi.com

The antiproliferative activity of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines was also investigated against five human tumor cell lines. nih.gov Compounds 5e and 5k demonstrated potent inhibitory activity across all tested cell lines. nih.gov

Table 1: Cytotoxic Activity of Phenylthiazole Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
8a HeLa (cervical) 1.3 ± 0.14 ijcce.ac.irijcce.ac.ir
2b PC3 (prostate) 52 nih.gov
2c PC3 (prostate) 80 nih.gov
2c MCF-7 (breast) 100 nih.gov
4c MCF-7 (breast) 2.57 ± 0.16 mdpi.com

| 4c | HepG2 (liver) | 7.26 ± 0.44 | mdpi.com |

This table is interactive and can be sorted by column.

Investigations into Anti-inflammatory Responses at the Cellular Level

Thiazole derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives identified compounds 5d and 5e as potent inhibitors of both COX and 5-LOX pathways. nih.gov Their efficacy was found to be comparable to standard drugs like aspirin (B1665792) (for COX-1), celecoxib (B62257) (for COX-2), and zileuton (B1683628) (for 5-LOX). nih.gov Molecular docking studies suggested that these compounds bind effectively within the active sites of COX-2 and 5-LOX proteins. nih.gov

In another investigation, two thiazole derivatives, CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol), were evaluated in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. researchgate.netdocumentsdelivered.com Both compounds significantly inhibited the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, without affecting the protein levels of COX-2. researchgate.netdocumentsdelivered.com This suggests that their anti-inflammatory action may proceed through the specific inhibition of COX-2 activity. researchgate.net Importantly, neither compound showed toxic effects on cell viability. researchgate.netdocumentsdelivered.com

Furthermore, a series of 4-(4-chlorophenyl)thiazol-2-amines were synthesized and evaluated for their inhibitory properties against bovine pancreatic DNase I, an enzyme implicated in some inflammatory conditions. nih.gov Three compounds from this series demonstrated DNase I inhibition with IC50 values below 100 µM. nih.gov

Antimicrobial Activity against Specific Strains (in vitro)

The thiazole nucleus is a common feature in many antimicrobial agents, and novel derivatives are continuously being explored to combat the rise of drug-resistant pathogens.

In one study, a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were synthesized and tested against a panel of bacteria and fungi. nih.gov Several compounds, including 5c , 5g , 5l , 5m , and 5q , displayed potent and broad-spectrum antibacterial activity. nih.gov Notably, the 4-(2-naphthyl) analogue 5l and the 4-(4-methoxyphenyl) derivative 5q also exhibited significant antifungal activity against Candida albicans. nih.gov

Another series of novel thiazole derivatives demonstrated potent and selective bactericidal activity against Gram-positive pathogens, with Minimum Inhibitory Concentrations (MIC) ranging from 1–64 µg/mL. nih.gov Compounds 2a , 2b , and 2c were particularly effective against Staphylococcus aureus, including strains with defined resistance mechanisms, showing MIC values of 1–2 µg/mL. nih.gov These compounds also displayed antifungal activity against azole-resistant Aspergillus fumigatus. nih.gov

The antimicrobial potential of 4-(4-bromophenyl)-thiazol-2-amine derivatives was also investigated. nih.gov Compounds p2 , p3 , p4 , and p6 showed promising antimicrobial activity that was comparable to the standard drugs norfloxacin (B1679917) (antibacterial) and fluconazole (B54011) (antifungal). nih.gov

Derivatives of 2-amino-4-(4-chlorophenyl)thiazole have also been screened. rdd.edu.iquobaghdad.edu.iq These compounds showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans. rdd.edu.iquobaghdad.edu.iq

Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives

Compound Series Target Organism Activity/MIC Reference
2a-c Staphylococcus aureus 1–2 µg/mL nih.gov
2a-c Gram-positive pathogens 1–64 µg/mL nih.gov
2a-c Aspergillus fumigatus (azole resistant) Antifungal activity nih.gov
5c, 5g, 5l, 5m, 5q Various Bacteria Potent broad-spectrum activity nih.gov
5l, 5q Candida albicans Potent antifungal activity nih.gov
p2, p3, p4, p6 Various Bacteria & Fungi Comparable to norfloxacin & fluconazole nih.gov
2-amino-4-(4-chlorophenyl) thiazole derivatives S. aureus, B. subtilis Moderate antibacterial activity rdd.edu.iquobaghdad.edu.iq

| 2-amino-4-(4-chlorophenyl) thiazole derivatives | C. glabrata, C. albicans | High antifungal activity | rdd.edu.iquobaghdad.edu.iq |

This table is interactive and can be sorted by column.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 2 4 Fluorophenyl Thiazol 4 Yl Methanamine Analogues

Identification of Key Pharmacophoric Features for Target Engagement

The biological activity of 2-arylthiazole derivatives is intrinsically linked to a set of key pharmacophoric features that govern their interaction with target macromolecules. The thiazole (B1198619) ring itself is a critical component, acting as a versatile scaffold. researchgate.netglobalresearchonline.net Its nitrogen and sulfur heteroatoms are crucial, as they can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. nih.govijarsct.co.in

The primary pharmacophoric elements for this class of compounds can be summarized as:

The 2-Aryl Moiety: The phenyl ring at the C2 position of the thiazole is a key feature for establishing interactions, often through hydrophobic and π-stacking interactions within a target's binding pocket. Its substitution pattern is a major determinant of potency and selectivity.

The Thiazole Core: This five-membered heterocycle serves as a rigid linker, correctly orienting the other pharmacophoric groups. The nitrogen atom at position 3 can act as a hydrogen bond acceptor, a feature that is often critical for anchoring the ligand to its target. nih.gov The sulfur atom can also engage in non-bonding interactions that help to stabilize the bioactive conformation. nih.gov

The C4-Substituent: The methanamine group at the C4 position provides a crucial interaction point, typically as a hydrogen bond donor through the amine functionality. The nature and substitution of this group significantly modulate biological interactions.

These features collectively define the molecule's ability to engage with a biological target. Modification of any of these elements can lead to significant changes in activity, highlighting their importance in the rational design of new analogues. researchgate.net

Impact of Aromatic Ring Substitutions on Activity Profiles

Substitutions on the 2-phenyl ring have a profound impact on the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its biological activity. Structure-activity relationship studies on various 2-arylthiazole series have demonstrated that both the nature and position of the substituent are critical. nih.gov

Electron-withdrawing groups (EWGs) often enhance biological activity. For instance, the presence of a fluorine atom at the para-position, as in the parent compound, is a common strategy in medicinal chemistry. Fluorine can increase metabolic stability and binding affinity without significantly altering the molecule's size. nih.gov Studies on related scaffolds have shown that para-substituted fluoro and nitro groups can lead to excellent antibacterial and antifungal activity. mdpi.com The introduction of other halogens, such as chlorine or bromine, has also been shown to be essential for potent inhibition in certain enzyme systems. nih.gov

The table below summarizes the observed impact of various aromatic ring substitutions on the activity of analogous heterocyclic compounds.

Substituent (Position)Observed Impact on ActivityPotential RationaleReference
Fluoro (para)Often enhances activity and improves metabolic stabilityIncreases binding affinity, blocks metabolic oxidation nih.govmdpi.com
Nitro (para)Strongly enhances antibacterial/antifungal activityPotent electron-withdrawing effect, potential for hydrogen bonding mdpi.com
Chloro/BromoCan be essential for potent enzyme inhibitionForms halogen bonds, alters electronic distribution nih.gov
Trifluoromethyl (para)Can improve metabolic stabilityStrongly electron-withdrawing, lipophilic nih.gov
Methoxy (B1213986)/HydroxylActivity is target-dependent; can increase or decrease potencyActs as hydrogen bond donor/acceptor, alters solubility juniperpublishers.comnih.gov
AlkylCan improve activityIncreases lipophilicity and van der Waals interactions juniperpublishers.com

Role of Amine Moiety Modifications in Modulating Biological Interactions

The (aminomethyl) group at the C4 position is a critical site for modification to fine-tune biological activity. The primary amine can act as a key hydrogen bond donor and a point for salt bridge formation. Altering this moiety can impact binding affinity, selectivity, and pharmacokinetic properties.

Common modifications include:

Acylation: Conversion of the amine to an amide can alter its hydrogen bonding capability and lipophilicity. Studies have shown that increasing the acyl chain length can modulate anticancer activity, with a 3-propanamido group showing improved activity over a 2-acetamido moiety in some contexts. nih.gov

Alkylation/Arylation: Introducing alkyl or aryl substituents on the nitrogen can probe the steric and electronic requirements of the binding pocket. For example, incorporating the amine into a cyclic structure, such as piperidine (B6355638) or pyrrolidine, has been shown to yield significant activity against certain leukemia cell lines. nih.gov

Formation of Schiff Bases: Condensation with various aldehydes to form imines (Schiff bases) introduces a larger, more rigid substituent that can explore additional binding interactions. Some of these derivatives have demonstrated notable antibacterial activity. mdpi.com

Conversion to Thioureas: Reaction with isothiocyanates to form thiourea (B124793) derivatives introduces additional hydrogen bond donors and acceptors. Cyclohexylthioureido derivatives have been found to be more active than their n-butylthioureido counterparts, suggesting that the rigidity and shape of the substituent are important for activity. nih.gov

The table below details how different modifications to the amine moiety affect biological interactions in related thiazole systems.

Amine ModificationResulting Functional GroupImpact on Biological InteractionsReference
AcylationAmideModulates H-bonding and lipophilicity; chain length is critical for activity. nih.gov
Incorporation into a RingCyclic Amine (e.g., Piperidine)Introduces conformational restriction; can enhance potency and selectivity. nih.gov
Condensation with AldehydesImine (Schiff Base)Creates larger, rigid structures capable of additional interactions. mdpi.com
Reaction with IsothiocyanatesThioureaAdds H-bond donors/acceptors; lipophilicity and shape of the substituent influence activity. nih.gov
Attachment of Pyridine(Pyridinyl)amineCan significantly increase kinase inhibitory activity. nih.gov

Conformational Analysis and Bioactive Conformation Postulation

Understanding the three-dimensional structure and conformational preferences of (2-(4-Fluorophenyl)thiazol-4-yl)methanamine analogues is essential for postulating their bioactive conformation—the specific spatial arrangement adopted when binding to a biological target. This is typically achieved through a combination of experimental techniques like X-ray crystallography and computational methods such as molecular docking and density functional theory (DFT) calculations. nih.govnih.gov

X-ray crystallography of a related 5-(4-fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl] derivative showed that the fluorophenyl substituent is substantially twisted relative to the adjacent heterocyclic ring, with a dihedral angle of 87.84°. nih.gov This demonstrates that significant rotational freedom exists around the single bond connecting the phenyl and thiazole rings, and the lowest energy conformation in a crystal may not be the same as the bioactive conformation in solution or a protein binding site.

Computational docking studies are frequently used to interpret SAR data and postulate a bioactive conformation. nih.gov By modeling how different analogues fit into the active site of a target protein, researchers can rationalize why certain substitutions enhance activity while others diminish it, providing a structural basis for the observed biological effects. nih.gov

Computational Chemistry and Molecular Modeling Approaches in the Study of 2 4 Fluorophenyl Thiazol 4 Yl Methanamine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (2-(4-Fluorophenyl)thiazol-4-yl)methanamine, docking simulations are instrumental in identifying potential biological targets and elucidating the specific binding interactions that govern its activity.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar thiazole (B1198619) derivatives provides a strong indication of its potential binding modes. For instance, studies on 2-anilinothiazole derivatives have shown that the thiazole ring can act as a crucial scaffold, participating in key interactions within the active sites of various enzymes. The 4-fluorophenyl group is often predicted to occupy hydrophobic pockets, forming favorable van der Waals interactions. The methanamine group at the 4-position of the thiazole ring is poised to form critical hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine, which are common in enzyme active sites.

For example, in a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, molecular docking revealed that the thiazole and phenyl rings fit within the binding pocket of selected protein targets, with the amine group forming hydrogen bonds. researchgate.net Similarly, docking studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine inhibitors with cyclin-dependent kinases (CDKs) have demonstrated the importance of the thiazole moiety in establishing key interactions within the ATP binding site. nih.gov

Table 1: Predicted Interactions of Thiazole Derivatives from Molecular Docking Studies

Interacting Group of LigandType of InteractionInteracting Residue in Protein Target (Example)
Thiazole Ringπ-π stacking, HydrophobicPhenylalanine, Tyrosine
Phenyl RingHydrophobic, van der WaalsLeucine, Valine, Isoleucine
Amine/Substituent at C2Hydrogen BondingAspartic Acid, Serine
Substituent at C4Hydrogen Bonding, HydrophobicVaries depending on target

This table is a generalized representation based on docking studies of various thiazole derivatives and is intended to predict the potential interactions of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and its interactions with biological macromolecules.

For this compound, DFT calculations can elucidate the distribution of electron density across the molecule. The fluorine atom, being highly electronegative, is expected to withdraw electron density from the phenyl ring, influencing its electrostatic potential. The thiazole ring, with its sulfur and nitrogen heteroatoms, possesses a unique electronic character that can be precisely mapped using DFT.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations can also determine the molecular electrostatic potential (MEP), which maps the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

A study on a related compound, 2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one, utilized DFT calculations to determine its molecular and electronic parameters, which were crucial for interpreting its biological activity. laccei.org

Table 2: Key Electronic Properties of Thiazole Derivatives from DFT Calculations

PropertySignificancePredicted Trend for this compound
HOMO EnergyElectron-donating abilityLocalized on electron-rich regions like the thiazole ring
LUMO EnergyElectron-accepting abilityLocalized on electron-deficient regions
HOMO-LUMO GapChemical reactivity, stabilityInfluenced by substituents on the phenyl and thiazole rings
Molecular Electrostatic PotentialSites for non-covalent interactionsNegative potential around fluorine and nitrogen atoms, positive potential around amine hydrogens

This table presents a qualitative prediction of electronic properties based on general principles and DFT studies of similar molecules.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and reveal conformational changes in both the ligand and the protein upon binding.

For a complex of this compound with a putative protein target, an MD simulation would typically be run for tens to hundreds of nanoseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site.

Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand binding and function. Analysis of the hydrogen bond network between the ligand and protein throughout the simulation can quantify the persistence of key interactions predicted by docking.

Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods, can be performed on the MD trajectory to provide a more quantitative estimate of the binding affinity. Studies on other thiazole derivatives have successfully employed MD simulations to confirm the stability of docked complexes and to refine the understanding of the binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential for a particular activity, QSAR models can be used to predict the activity of new, untested compounds.

While a specific QSAR model for this compound is not available, numerous QSAR studies have been conducted on various classes of thiazole derivatives, highlighting the key structural features that govern their biological effects. These studies typically involve the calculation of a wide range of molecular descriptors, including:

Topological descriptors: Describing the atomic connectivity in the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.

Geometric descriptors: Related to the 3D shape of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN) are then used to build the QSAR model. A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors, for example, successfully developed a model with good predictive ability. laccei.org Another study on aryl thiazole derivatives developed both 2D and 3D-QSAR models to understand their antimicrobial activity.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The therapeutic success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are valuable tools for assessing the "drug-likeness" of a compound early in the discovery process, helping to identify potential liabilities that could lead to failure in later stages.

For this compound, various computational tools can be used to predict its ADME properties. For instance, its lipophilicity (logP) and aqueous solubility (logS) are key determinants of its absorption. The presence of the polar methanamine group would be expected to enhance solubility, while the fluorophenyl and thiazole moieties contribute to its lipophilicity.

Predictions of its ability to cross the blood-brain barrier (BBB) and its potential for binding to plasma proteins are important for understanding its distribution. Metabolism prediction algorithms can identify potential sites of metabolic transformation by cytochrome P450 enzymes. The aromatic rings and the methanamine group are potential sites for oxidation or other metabolic reactions. Furthermore, its potential to inhibit or induce key metabolic enzymes can also be assessed to predict drug-drug interactions.

A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives included the prediction of ADME properties, which showed promising results for the synthesized compounds. researchgate.net

Table 3: Predicted ADME Properties for this compound

ADME PropertyPredicted OutcomeRationale
Absorption
Oral BioavailabilityModerate to GoodBalance of lipophilic and hydrophilic groups
Intestinal AbsorptionHighFavorable logP and molecular size
Distribution
Blood-Brain Barrier PermeationPossibleDepends on the balance of polarity and lipophilicity
Plasma Protein BindingModerate to HighPresence of aromatic rings
Metabolism
Cytochrome P450 InhibitionPossibleCommon for nitrogen-containing heterocycles
Major Metabolic SitesAromatic hydroxylation, N-dealkylationPhenyl ring and methanamine group are susceptible
Excretion
Route of ExcretionPrimarily renalDepends on the polarity of metabolites

This table provides a qualitative prediction of ADME properties based on the structural features of the molecule and general trends observed for similar compounds.

De Novo Molecular Design Strategies Informed by the Thiazole Scaffold

De novo molecular design is a computational strategy that involves the generation of novel molecular structures with desired properties, often starting from a basic scaffold or a set of functional groups. The thiazole ring in this compound serves as an excellent starting point for such design strategies.

By analyzing the structure-activity relationships derived from experimental data and computational studies of known thiazole derivatives, algorithms can be trained to generate new molecules with potentially improved activity, selectivity, or pharmacokinetic profiles. These algorithms can explore a vast chemical space by systematically adding, removing, or substituting functional groups on the thiazole scaffold.

For example, informed by the binding mode of a parent thiazole derivative in a target protein, a de novo design program could suggest modifications to the 4-fluorophenyl group to enhance hydrophobic interactions or replace the methanamine group with other hydrogen bond donors or acceptors to optimize interactions with the active site. The goal is to generate a library of virtual compounds that can then be prioritized for synthesis and biological evaluation based on their predicted properties. This iterative cycle of design, synthesis, and testing is a cornerstone of modern rational drug design.

Future Perspectives in 2 4 Fluorophenyl Thiazol 4 Yl Methanamine Research

Exploration of Novel Biological Targets for Thiazole-Based Scaffolds

The thiazole (B1198619) core is a well-established scaffold in compounds targeting a wide array of biological processes, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov While initial research may have identified primary targets for (2-(4-Fluorophenyl)thiazol-4-yl)methanamine, the full spectrum of its interactions within the proteome remains a significant area for discovery. Future work will concentrate on identifying previously unknown biological targets to better understand its therapeutic potential and possible off-target effects.

A key strategy in this endeavor is the use of chemical proteomics, a powerful discipline that investigates the interactions of small molecules within complex biological systems on a large scale. mdpi.comnih.gov Techniques like activity-based protein profiling (ABPP) and affinity-based target profiling can non-selectively identify the binding partners of a compound directly in native biological settings. mdpi.comresearchgate.net This approach moves beyond hypothesis-driven research to provide an unbiased map of a molecule's interactome, which can reveal novel mechanisms of action. longdom.org For instance, an analog of this compound could be immobilized on a solid support to "pull-down" its binding proteins from cell lysates for identification via mass spectrometry. researchgate.net Such chemoproteomic strategies are essential for clarifying pharmacodynamics, identifying resistance mechanisms, and discovering opportunities for drug repurposing. mdpi.comlongdom.org

Development of Advanced Synthetic Methodologies for Diversification

To thoroughly explore the structure-activity relationship (SAR) and optimize the properties of this compound, the generation of a diverse library of analogs is essential. acs.org Future research will move beyond traditional synthesis methods to embrace more advanced and efficient strategies that allow for rapid diversification of the core structure.

A particularly promising area is late-stage functionalization, which involves modifying a complex molecule in the final steps of its synthesis. nih.gov Techniques such as regioselective C-H activation and arylation allow for the direct introduction of various functional groups onto the thiazole or the phenyl ring. nih.govresearchgate.net This approach avoids the need for lengthy de novo synthesis for each new analog, thereby accelerating the discovery process. nih.gov By applying these methods, researchers can systematically alter different parts of the this compound scaffold to probe their importance for biological activity. acs.org The development of versatile building blocks and one-pot synthetic protocols will also be crucial for efficiently creating these novel derivatives. nih.govresearchgate.net

The table below summarizes some advanced methodologies applicable for the diversification of the compound's scaffold.

Synthetic StrategyDescriptionKey Advantages
Late-Stage C-H Functionalization Direct modification of carbon-hydrogen bonds on the thiazole or phenyl ring to introduce new substituents. nih.govresearchgate.netReduces the number of synthetic steps required to create analogs; allows for rapid diversification from a common advanced intermediate. nih.gov
Catalytic Cross-Coupling Reactions like Suzuki and Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide variety of chemical groups.High efficiency, broad substrate scope, and tolerance of diverse functional groups.
Photoredox Catalysis Utilizes visible light to enable novel chemical transformations under mild conditions, opening new avenues for functionalization. acs.orgAccess to unique chemical reactivity; often more environmentally friendly than traditional methods. acs.org
Scaffold Hopping Replacing the core thiazole structure with other bioisosteric rings to explore new chemical space while retaining desired biological activity. nih.govPotential to discover novel intellectual property, improve pharmacokinetic properties, and find new biological targets.

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on large databases of known molecules. nih.govresearchgate.net These models learn the underlying rules of chemical structures and can then generate novel molecules that are predicted to have specific desirable characteristics, such as high potency against a target, good metabolic stability, and low toxicity. nih.govnih.gov This de novo design approach can explore a vast chemical space more efficiently than traditional methods, suggesting innovative modifications to the parent compound. researchgate.netacs.org

Furthermore, predictive ML models can be built to forecast the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds before they are synthesized. nih.govosti.gov By screening potential analogs in silico, researchers can prioritize the most promising candidates for synthesis, saving significant time and resources. researchgate.net

Strategic Design of Chemical Probes based on the Compound's Core Structure

To deeply investigate the biological function and mechanism of action of this compound, it is crucial to develop chemical probes based on its core structure. These probes are modified versions of the parent compound that carry a reporter tag, such as a fluorophore or an affinity handle like biotin.

The strategic design of these probes is critical to ensure that the modification does not interfere with the compound's ability to bind to its biological target. genscript.com For example, a linker could be attached to a position on the molecule that is not essential for its activity, connecting it to a fluorescent dye. Such a probe would allow researchers to visualize the compound's localization within cells using microscopy. genscript.com Alternatively, conjugating the molecule to a solid support, such as agarose (B213101) beads, creates an affinity matrix that can be used to isolate its binding partners from cell extracts. mdpi.comresearchgate.net The rational design of such chemical probes, informed by structural biology and SAR data, will be instrumental in validating targets and elucidating the detailed molecular interactions of this compound class. rsc.org

Q & A

Q. What are the recommended synthetic routes for (2-(4-Fluorophenyl)thiazol-4-yl)methanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via the Hantzsch thiazole synthesis. A common approach involves reacting 4-fluorophenyl thiourea with α-bromo ketones or α-chloroacetone derivatives. Optimization includes:

  • Temperature control : Maintaining 60–80°C in ethanol or methanol to avoid side reactions.
  • Catalysts : Using triethylamine or pyridine to enhance cyclization efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >90% purity .

Q. How is this compound characterized spectroscopically?

Key techniques:

  • NMR : 1H^1H NMR (CDCl₃) shows signals at δ 7.85–7.70 (m, 2H, Ar-H), δ 7.15–7.05 (m, 2H, Ar-H), δ 4.25 (s, 2H, CH₂NH₂).
  • Mass Spectrometry : ESI-MS m/z 222.1 [M+H]⁺ confirms molecular weight.
  • IR : Stretching at 3350 cm⁻¹ (NH₂) and 1605 cm⁻¹ (C=N thiazole) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Stable at –20°C in amber vials under inert gas (N₂/Ar) for >6 months.
  • Degradation : Susceptible to oxidation in air; avoid prolonged exposure to light or moisture. Stability in DMSO (1 mM) confirmed for 48 hours at 25°C .

Advanced Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

Use SHELXL for high-resolution refinement:

  • Twinned data : Apply the TWIN command for pseudo-merohedral twinning.
  • Disordered groups : Restrain ADPs (anisotropic displacement parameters) using ISOR and SIMU commands.
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and Fo/Fc maps for residual electron density .

Q. What experimental designs are recommended to assess the compound’s antitumor activity, and how can conflicting bioactivity data be interpreted?

  • In vitro assays : Use MTT/PI staining on breast (MCF-7) and lung (A549) cancer cells. Example
Cell LineIC₅₀ (μM)Apoptosis Induction (%)
MCF-712.3 ± 1.245.6 ± 3.8
A54918.7 ± 2.132.1 ± 4.2
  • Contradictions : Variability may arise from assay conditions (e.g., serum concentration, incubation time). Normalize data against positive controls (e.g., doxorubicin) and validate via Western blot (caspase-3 activation) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity against kinases?

  • Modifications : Introduce substituents at the methanamine group (e.g., alkylation, acylation) or fluorophenyl ring (e.g., Cl/NO₂ substitution).
  • Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Computational modeling : Dock into ATP-binding pockets (PDB: 1M17) with AutoDock Vina; prioritize compounds with ΔG < –9 kcal/mol .

Q. What strategies mitigate synthetic byproducts during scale-up?

  • Byproduct identification : LC-MS to detect dimerization (m/z 443.2) or oxidation products.
  • Process optimization : Use flow chemistry for precise temperature control and reduced reaction time (2 hours vs. 12 hours batch).
  • Workup : Liquid-liquid extraction (CH₂Cl₂/NaHCO₃) removes unreacted thiourea .

Methodological Notes

  • Spectroscopic Conflicts : If 13C^{13}C NMR discrepancies occur (e.g., thiazole C-2 signal), compare with DFT-calculated shifts (B3LYP/6-31G*) .
  • Bioactivity Validation : Always pair cell viability assays with mechanistic studies (e.g., ROS detection, mitochondrial membrane potential) to confirm specificity .

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(2-(4-Fluorophenyl)thiazol-4-yl)methanamine

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